4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-phenylpyrrolidin-2-one
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Overview
Description
4-(4-Acetylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a poly ADP-ribose polymerase (PARP)-1 inhibitor, which plays a crucial role in DNA repair mechanisms. The structure of this compound includes a piperazine ring, a phenyl group, and a pyrrolidinone moiety, making it a versatile molecule for various chemical modifications and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable carbonyl compound under acidic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring is formed by reacting a suitable amine with a carbonyl compound under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-Acetylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in inhibiting PARP-1, which is involved in DNA repair and cellular stress responses.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where PARP-1 inhibition is beneficial.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-acetylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one involves the inhibition of PARP-1. This enzyme is crucial for repairing single-strand breaks in DNA. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to cell death, particularly in cancer cells that rely heavily on PARP-1 for survival. The compound binds to the active site of PARP-1, blocking its activity and disrupting the DNA repair process .
Comparison with Similar Compounds
Similar Compounds
Olaparib: Another PARP-1 inhibitor used in cancer therapy.
Rucaparib: A PARP-1 inhibitor with similar applications in treating cancers.
Niraparib: Known for its role in inhibiting PARP-1 and used in cancer treatment.
Uniqueness
4-(4-Acetylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one is unique due to its specific structural features, which allow for high selectivity and potency in inhibiting PARP-1. Its distinct combination of piperazine, phenyl, and pyrrolidinone moieties provides a versatile scaffold for further chemical modifications and optimization .
Properties
Molecular Formula |
C17H21N3O3 |
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Molecular Weight |
315.37 g/mol |
IUPAC Name |
4-(4-acetylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C17H21N3O3/c1-13(21)18-7-9-19(10-8-18)17(23)14-11-16(22)20(12-14)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3 |
InChI Key |
DXHPOKWKGMLNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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